N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 Byproduct of labeled Talinolol synthesis.

Brand Name: Vulcanchem
CAS No.: 1329835-86-0
VCID: VC0137547
InChI:
SMILES:
Molecular Formula: C₂₀H₂₈D₅N₃O₃
Molecular Weight: 368.53

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

CAS No.: 1329835-86-0

Cat. No.: VC0137547

Molecular Formula: C₂₀H₂₈D₅N₃O₃

Molecular Weight: 368.53

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 - 1329835-86-0

Specification

CAS No. 1329835-86-0
Molecular Formula C₂₀H₂₈D₅N₃O₃
Molecular Weight 368.53

Introduction

Chemical Identity and Structure

Basic Identification

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, with the CAS number 1329835-86-0 (alternative CAS: 57460-41-0), is a deuterated derivative of the phenylurea compound family. Its molecular formula is C₂₀H₂₈D₅N₃O₃, with a molecular weight of 368.53 g/mol. The compound belongs to a class of deuterium-labeled pharmaceuticals, specifically designed for analytical and research purposes.

Structural Characteristics

The chemical structure features a urea linkage connecting a cyclohexyl group to a phenyl ring, which is further substituted with a [2-(tert-butyl)amino-3-hydroxypropoxy] moiety. The deuteration occurs specifically in the propoxy chain, where five hydrogen atoms are replaced with deuterium atoms . This strategic deuteration provides stability for mass spectrometric detection while preserving the chemical behavior of the original compound.

Chemical Identifiers and Notations

The compound can be uniquely identified through several standardized chemical notations:

Table 1: Chemical Identifiers of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

Identifier TypeValue
IUPAC Name1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxy-propoxy]phenyl]-3-cyclohexyl-urea
CAS Registry Number1329835-86-0 (alternative: 57460-41-0)
Molecular FormulaC₂₀H₂₈D₅N₃O₃
Molecular Weight368.53 g/mol
SMILES[2H]C([2H])(NC(C)(C)C)C([2H])(O)C([2H])([2H])Oc1ccc(NC(=O)NC2CCCCC2)cc1
InChIInChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D

Physical and Chemical Properties

Physical State and Appearance

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 typically exists as a solid powder at room temperature. Commercial preparations of this compound typically have a purity of greater than 95% as determined by HPLC analysis .

Solubility and Stability

While specific solubility data for this deuterated compound is limited in the available literature, it likely shares similar solubility characteristics with its non-deuterated analog. The compound contains both polar functional groups (hydroxyl, amino, urea) and nonpolar moieties (cyclohexyl, phenyl, tert-butyl), suggesting potential solubility in polar organic solvents such as methanol, ethanol, and DMSO.

Spectroscopic Properties

The deuterium labeling provides distinct spectroscopic properties compared to the non-deuterated version, particularly in mass spectrometry applications. The five deuterium atoms increase the molecular weight by approximately 5 Da compared to the non-deuterated compound, allowing clear distinction between the two in analytical settings.

Synthesis and Production

Synthetic Routes

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is synthesized as a byproduct during the preparation of labeled talinolol. The synthesis typically involves incorporation of deuterium atoms at specific positions in the propoxy chain, requiring specialized deuterium exchange reactions.

Applications in Analytical Chemistry

Internal Standard for Mass Spectrometry

The primary application of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of talinolol. As documented in pharmacokinetic studies, this deuterated compound compensates for matrix effects and variations in extraction efficiency, providing more accurate quantitative results .

Pharmacokinetic Studies

In a twin study examining the heritability of talinolol pharmacokinetics, researchers utilized talinolol-d5 as an internal standard for the quantification of talinolol in plasma samples. The study employed LC-MS/MS methodology with solid phase extraction, demonstrating the critical role of deuterated internal standards in achieving reliable pharmacokinetic data .

Table 2: Analytical Applications of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

ApplicationMethodologyKey AdvantagesReference
Internal standard for talinolol quantificationLC-MS/MSCompensates for matrix effects; Improves quantification accuracy
Pharmacokinetic studiesSolid phase extraction followed by LC-MS/MSEnables precise measurement of drug clearance and distribution
Metabolism investigationsLC-MS/MSAllows differentiation between parent compound and metabolites

Relevance to Deuterated Drug Development

General Principles of Deuteration in Pharmaceuticals

Deuterium modification has emerged as a valuable strategy in drug development to improve absorption, distribution, metabolism, and excretory (ADME) properties. The replacement of hydrogen atoms with deuterium atoms can affect the metabolic stability of compounds, potentially altering their pharmacokinetic profiles and reducing toxicity .

Kinetic Isotope Effect

The substitution of hydrogen with deuterium in N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 leverages the kinetic isotope effect, whereby the stronger carbon-deuterium bond (compared to carbon-hydrogen) can slow down metabolic processes that involve breaking these bonds. This property is particularly valuable in analytical applications where stability is essential for accurate quantification .

Comparison with Other Deuterated Compounds

While N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is primarily utilized as an analytical standard rather than a therapeutic agent, its development parallels broader trends in deuterated drug research. The FDA has approved deuterated medications such as deutetrabenazine (Austedo) for Huntington's disease, demonstrating the growing importance of deuterium in pharmaceutical science .

Research Findings on Talinolol and Related Studies

Twin Study on Talinolol Pharmacokinetics

A comprehensive study utilizing N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 as an internal standard investigated the heritability of talinolol pharmacokinetics in monozygotic and dizygotic twins. The research revealed significant variation in talinolol clearance (approximately ninefold) among healthy volunteers, with environmental factors explaining more variation than genetic factors .

Key Pharmacokinetic Parameters

The study provided detailed pharmacokinetic parameters for talinolol, measured using the deuterated internal standard:

Table 3: Pharmacokinetic Parameters of Talinolol Quantified Using N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

ParameterUnitMonozygotic Twins (Mean ± SD)Monozygotic Twins (Median, Range)Dizygotic Twins (Mean ± SD)Dizygotic Twins (Median, Range)
Total clearance (Cl/F)l/h43.6 ± 16.442.1 (15.8–139.6)34.8 ± 12.636.4 (16.7–70.9)
AUC infinitymg*min/l21.9 ± 10.719.8 (6.0–52.7)27.4 ± 10.723.0 (11.8–50.0)
Central volume of distribution (V z)l1115 ± 5101006 (293–2549)889 ± 449747 (302–2169)
Maximum plasma concentration (C max)μg/l94.3 ± 47.084.9 (23.3–258)124 ± 55.4115 (51.9–269)
Terminal elimination half life (t 1/2)h13.3 ± 4.012.2 (7.9–30.0)11.9 ± 2.711.5 (7.2–18.1)

These findings highlight the importance of accurate analytical methods using appropriate internal standards such as N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 for reliable pharmacokinetic assessments .

Comparison with Non-deuterated Analog

Structural Comparison

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 differs from its non-deuterated counterpart (N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea) only in the replacement of five specific hydrogen atoms with deuterium in the propoxy chain. The non-deuterated version has a molecular formula of C₂₀H₃₃N₃O₃ and a molecular weight of 363.49432 .

Analytical Advantages

The deuterated version offers significant advantages in analytical applications, particularly in mass spectrometry. The mass difference of approximately 5 Da enables clear distinction between the internal standard and the analyte, even in complex biological matrices. This distinction is crucial for accurate quantification in pharmacokinetic studies .

Table 4: Comparison of Deuterated vs. Non-deuterated Compounds

PropertyN-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea
Molecular FormulaC₂₀H₂₈D₅N₃O₃C₂₀H₃₃N₃O₃
Molecular Weight368.53 g/mol363.49 g/mol
Primary UseInternal standard in analytical methodsPrecursor for talinolol synthesis
Mass Spectrometry ProfileShifted by ~5 DaBase molecular ion
Metabolic StabilityPotentially enhanced at deuterated positionsStandard metabolic profile

Future Research Directions

Applications in Other Analytical Techniques

While currently primarily used in LC-MS/MS applications, the compound may find application in other analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, where deuterium labeling provides distinct spectroscopic signatures.

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